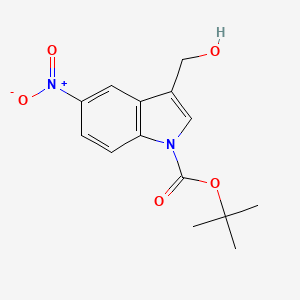

1-BOC-3-HYDROXYMETHYL-5-NITROINDOLE

Vue d'ensemble

Description

Tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactivité avec les espèces riches en électrons

Le motif indoline, qui comprend les 3-nitroindoles, est l'une des « structures privilégiées » de l'industrie pharmaceutique . La réactivité électrophile des dérivés de 3-nitroindole a été mise au cœur d'un large éventail de nouvelles réactions chimiques, bien que difficiles . Cette réactivité a été utilisée pour générer des indolines diversement substituées .

Processus de désaromatisation

Les processus de désaromatisation ont considérablement enrichi la portée des fonctionnalisations C2 C3 de ces échafaudages . Cet article de synthèse met en évidence cette remarquable réactivité électrophile des 3-nitroindoles avec les espèces riches en électrons et souligne leur valeur dans la génération d'indolines diversement substituées .

Évaluation de l'électrophilie

L'électrophilie de 4 dérivés de 3-nitroindole différents a été évaluée par la relation linéaire d'énergie libre de Mayr . Ces composés ont montré des valeurs inattendues pour les composés aromatiques, dans la plage du nitrostyrène .

Réactions de cycloaddition

Les 3-nitroindoles sont suffisamment électrophiles pour interagir avec un diène courant, à savoir le diène de Danishefsky, à température ambiante, en l'absence de tout activateur, pour fournir facilement les cycloadduits désaromatisés (4+2) avec de bons rendements .

Base universelle dans les applications de séquençage

Le 5-nitroindole amidite, un dérivé du nitroindole, est utilisé comme base universelle pour atténuer la dégénérescence dans les applications de séquençage . Il confère de la stabilité en agissant comme un agent intercalant, avec une interaction égale à travers les quatre bases .

Composé biologiquement pertinent

Les indoles et leurs dérivés sont des échafaudages importants en chimie organique . Notamment, le motif indoline a trouvé des applications majeures en tant que composé biologiquement pertinent, par exemple dans la famille des alcaloïdes indoliques .

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

3-nitroindoles, a group to which this compound belongs, are known for their remarkable electrophilic reactivity with electron-rich species .

Biochemical Pathways

Indole derivatives are known to be involved in various biologically vital properties .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Analyse Biochimique

Biochemical Properties

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also affects gene expression by interacting with transcription factors and nuclear receptors, resulting in altered transcriptional activity. These interactions can lead to changes in cellular function and overall cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound

Transport and Distribution

Within cells and tissues, tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall biological activity.

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPACHXTNKWGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654321 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-07-8 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)